molecular formula C10H11NO3 B8725005 Methyl 3-anilino-3-oxopropanoate

Methyl 3-anilino-3-oxopropanoate

Cat. No.: B8725005
M. Wt: 193.20 g/mol
InChI Key: LUOGXXYHNOUSGK-UHFFFAOYSA-N
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Description

Methyl 3-anilino-3-oxopropanoate is an organic compound featuring a methyl ester group, an anilino (phenylamino) substituent, and a β-ketoester moiety. These compounds are typically intermediates in the synthesis of pharmaceuticals, heterocycles, or agrochemicals due to their reactive β-ketoester functionality . For instance, ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5) is commercially available for research purposes, suggesting its utility in laboratory-scale reactions .

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloro-Oxopropanoate Esters

Reaction Mechanism and General Protocol

A widely documented method involves the use of methyl 3-chloro-3-oxopropanoate as a key intermediate. This approach leverages nucleophilic substitution, where the chloride group is replaced by an anilino moiety. The reaction typically proceeds in anhydrous dichloromethane (DCM) under inert conditions, with triethylamine (TEA) serving as both a base and proton scavenger .

In a representative procedure, methyl 3-chloro-3-oxopropanoate is dissolved in DCM and cooled to 0–5°C. Aniline is introduced dropwise, followed by the gradual addition of TEA to neutralize HCl byproducts. The mixture is stirred at 20–30°C until completion, after which the organic phase is washed with saturated sodium bicarbonate and brine. Purification via flash column chromatography yields the target compound with a purity exceeding 95% .

Optimization of Reaction Parameters

Key variables influencing yield include:

  • Solvent selection : Dichloromethane outperforms tetrahydrofuran (THF) and acetonitrile due to its superior solvation of intermediates and byproducts.

  • Stoichiometry : A 1:1.2 molar ratio of methyl 3-chloro-3-oxopropanoate to aniline maximizes conversion while minimizing side reactions.

  • Temperature control : Maintaining the reaction below 30°C prevents thermal decomposition of the ester group.

Experimental data from scaled-up syntheses (10–100 mmol) demonstrate consistent yields of 35–39%, underscoring the reproducibility of this method .

Malonic Ester Derivatization for Anilino Group Incorporation

Malonic Acid-Based Approaches

Alternative routes utilize malonic acid derivatives as starting materials. Ethyl 2-carboethoxypropanoate, for instance, undergoes aminolysis when reacted with aniline in benzene at reflux . This method capitalizes on the reactivity of the malonic ester’s central carbonyl group, which facilitates nucleophilic attack by the aniline’s amine group.

The reaction proceeds via a two-step mechanism:

  • Formation of the Anilino Intermediate : Aniline displaces one ethoxy group from the malonic ester, generating a mono-substituted product.

  • Esterification : Subsequent treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄) converts the remaining ethoxy group to a methyl ester.

Yield and Purity Considerations

While this method avoids hazardous chloro-intermediates, it suffers from lower yields (25–30%) compared to the chloro-oxopropanoate route. Side products, such as bis-anilino derivatives, are common due to the malonic ester’s dual reactivity . Purification requires repetitive recrystallization from ethanol-water mixtures, which adds complexity to the process.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes critical parameters for the two primary methods:

Method Starting Material Yield Purity Key Advantage
Chloro-oxopropanoate routeMethyl 3-chloro-3-oxopropanoate35–39%>95%High reproducibility, scalability
Malonic ester routeEthyl 2-carboethoxypropanoate25–30%85–90%Avoids halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

Methyl 3-anilino-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-anilino-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-anilino-3-oxopropanoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound Not explicitly reported C10H11NO3 193.20 Methyl ester, anilino, β-ketoester Hypothesized as a lab intermediate; limited direct data
Ethyl 3-anilino-3-oxopropanoate 53341-66-5 C11H13NO3 207.23 Ethyl ester, anilino, β-ketoester Used in heterocycle synthesis; commercially available
Methyl 3-chloro-3-oxopropanoate 37517-81-0 C4H5ClO3 136.53 Methyl ester, chloro, β-ketoester Reactive acylating agent; lab use only
Ethyl 3-(3,4-dichloroanilino)-3-oxopropanoate 15386-79-5 C11H11Cl2NO3 276.12 Ethyl ester, dichloroanilino, β-ketoester Higher lipophilicity; potential bioactivity
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) Not reported C10H10N2O5 262.20 Ethyl ester, nitropyridine, β-ketoester 50% synthetic yield; precursor to nitroheterocycles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-anilino-3-oxopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation reactions between aniline derivatives and β-keto esters. For example, analogous compounds like ethyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate are prepared using nucleophilic substitution or condensation reactions under controlled pH and temperature . Key factors affecting yield include solvent polarity (e.g., ethanol or DMF), stoichiometric ratios of reactants, and reaction time. Optimization often requires iterative adjustments to these parameters, supported by TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the ester and anilino moieties. For instance, carbonyl peaks in β-keto esters appear at ~170–175 ppm in 13^13C NMR .
  • XRD : Crystal structure analysis (e.g., C–H···O interactions in ethyl 3-anilino derivatives) resolves conformational isomerism .
  • MS and IR : High-resolution mass spectrometry validates molecular weight, while IR identifies carbonyl stretches (~1740 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .

Q. What are common intermediates in the synthesis of this compound derivatives?

Derivatives often utilize halogenated or nitro-substituted anilines. For example, ethyl 3-(4-chloro-3-trifluoromethylanilino)-3-oxopropanoate is synthesized from 4-chloro-3-(trifluoromethyl)aniline, highlighting the role of electron-withdrawing groups in directing reactivity . β-Keto esters like methyl 3-oxopentanoate (density: 1.037 g/mL) serve as precursors .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar ethyl 2-formyl-3-oxopropanoate .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines, as outlined for 3-(3-methoxyphenyl)propanoic acid derivatives .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

  • DFT Calculations : Predict transition states and charge distribution in nucleophilic acylation reactions. For example, InChIKey analysis of 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one reveals steric and electronic effects .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-limiting steps, as demonstrated in β-keto ester syntheses .

Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?

Crystal structures (e.g., ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]-amino}-3-oxopropanoate) reveal non-covalent interactions like C–H···O hydrogen bonds and π-stacking, which influence molecular packing and stability . Such data guide the design of derivatives with enhanced crystallinity for pharmaceutical applications.

Q. How do researchers resolve contradictions in synthetic yields reported for this compound analogs?

Discrepancies often arise from impurities in starting materials or unoptimized reaction conditions. For example, methyl 3-oxopentanoate synthesis requires rigorous drying of reagents to prevent hydrolysis . Systematic reproducibility studies, including control experiments and purity assays (e.g., GC-MS), help identify confounding variables .

Q. What role does this compound play in enzyme inhibition studies?

As a β-keto ester analog, it may act as a competitive inhibitor for enzymes like acetyl-CoA carboxylase. Structural analogs (e.g., ethyl 3-(2-methoxyphenyl)-3-oxopropanoate) have been used to probe active-site interactions via docking simulations . Activity assays (e.g., IC50_{50} measurements) combined with mutagenesis studies validate binding hypotheses.

Q. Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD and NMR for conformation analysis) .
  • Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses, reducing resource expenditure .
  • Biological Applications : Prioritize derivatives with low cytotoxicity (tested via MTT assays) and high metabolic stability (e.g., microsomal incubation studies) .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-anilino-3-oxopropanoate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)

InChI Key

LUOGXXYHNOUSGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the ice-cooled solution of aniline (3,72 g, 40 mmol) in methylene chloride (300 mL) containing triethylamine (11.2 mL, 80 mmol) was added dropwise methyl 3-chloro-3-oxopropionate (5.37 mL, 50 mmol). The reaction mixture was then stirred at room temperature for 2 hours and washed with saturated aqueous NaHCO3 (2×150 mL). The organic layer was dried (Na2SO4) and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate-hexane, 1:2) to give the title compound (7.2 g, 93.3%). 1H NMR (400 MHz, CDCl3) δ: 9.17 (brs, 1H), 7.53 (d, 2H), 7.32 (t, 2H), 7.10 (t, 1H), 3.80 (s, 2H).
[Compound]
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Yield
93.3%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-chloro-3-oxopropanoate (2.0 g, 14.7 mmol) in dry DCM (100 ml) was added aniline (2.68 g, 3.6 mmol) and the reaction mixture was stirred at 0° C. for 1 hr, evaporated then dissolved in EtOAc, washed with dilute HCl, NaHCO3, and brine. The organic phase was collected, dried over sodium sulfate, filtered and the solvent was evaporated to afford methyl 3-oxo-3-(phenylamino)propanoate as a brown oil which was used without further purification (2.8 g, 100%, crude). To a solution of this material (2.8 g, 14.5 mmol) in THF (40 ml) and water (20 ml) was added NaOH (1.16 g, 29 mmol) and the reaction mixture was stirred overnight, evaporated (to remove the THF) and then extracted with Et2O. The aqueous phase was acidified to pH 1 and extracted with EtOAc. The extract was dried over Na2SO4, filtered and evaporated to afford the title compound 1 as a brown solid, which was used without further purification (2.0 g, 77% yield). MS (m/z): 18.0 (100%) (M+H), 202.0 (44%) (M+Na).
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